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Compound of Interest

Compound Name: Pocuvotide satetraxetan

Cat. No.: B15558500

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pocuvotide satetraxetan, also known as Lu-177-DGUL, is a novel radiopharmaceutical agent
designed for targeted therapy of prostate cancer. It consists of a urea-based small molecule
that targets Prostate-Specific Membrane Antigen (PSMA), conjugated to the chelator DOTA,
which securely holds the therapeutic radioisotope Lutetium-177 (177Lu). This targeted approach
allows for the specific delivery of beta radiation to PSMA-expressing cancer cells, minimizing
damage to surrounding healthy tissues.[1][2] Pocuvotide satetraxetan's unique molecular
design facilitates rapid clearance from the body, which is anticipated to reduce off-target
toxicity.[1]

These application notes provide an overview of the mechanism of action, preclinical and
clinical data, and standardized protocols for the research use of Pocuvotide satetraxetan.

Mechanism of Action

Pocuvotide satetraxetan operates on the principle of targeted radioligand therapy. The
PSMA-targeting ligand component of the molecule binds with high affinity to PSMA, a
transmembrane protein significantly overexpressed on the surface of most prostate cancer
cells.[2] Following this binding, the Lutetium-177 payload delivers a localized dose of beta-
particle radiation, which induces DNA damage and subsequent apoptosis in the cancer cells.
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Mechanism of action of Pocuvotide satetraxetan.

Quantitative Data Summary

The following tables summarize the key quantitative data from the Phase I/l clinical trial of
Pocuvotide satetraxetan in patients with metastatic castration-resistant prostate cancer
(mCRPC).

Table 1: Clinical Efficacy in mCRPC Patients

Endpoint Result Citation

Best Prostate-Specific Antigen )

52.2% of patients (12 out of
(PSA) Response (>50% 23) [2][3]
decline)

Objective Response Rate (in
patients with measurable 83.3% of patients (5 out of 6) [2][3]

disease)

Table 2: Dosimetry Data
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Mean Absorbed Dose

Organ Citation
(GylGBq)
Salivary Glands 0.32 [2][3]
Kidneys 0.31 [2][3]
Red Marrow 0.02 [2][3]
Table 3: Safety and Tolerability
Parameter Finding Citation
Maximum Tolerated Dose
7.40 GBq [4]
(MTD)
o o No DLTs observed during dose
Dose-Limiting Toxicities (DLT) ] [4]
escalation
Most Frequent Grade 3 or
Higher Treatment-Related Anemia [2][3]
Adverse Event
Treatment-Related Deaths None [2][3]

Experimental Protocols
Preclinical Evaluation (Representative Protocol)

This protocol describes a general framework for the preclinical evaluation of PSMA-targeted

radiopharmaceuticals like Pocuvotide satetraxetan, based on common practices in the field.

1. In Vitro Studies

e Cell Lines:

o PSMA-positive: LNCaP or PC3-PIP (PC3 cells engineered to express PSMA)

o PSMA-negative (control): PC-3
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» Binding Affinity and Specificity Assay:
o Culture cells to 80-90% confluency in appropriate media.

o Incubate cells with increasing concentrations of non-radioactive Pocuvotide satetraxetan
to determine the IC50 value through competitive binding with a known radiolabeled PSMA
ligand (e.g., "’Lu-PSMA-617).

o For specificity, perform a similar binding assay on PSMA-negative cells.
 Internalization Assay:

o Incubate PSMA-positive cells with a known concentration of 1’’Lu-Pocuvotide
satetraxetan for various time points (e.g., 1, 4, 24 hours).

o At each time point, wash the cells and treat with an acidic buffer to strip surface-bound
radioligand.

o Measure the radioactivity in the supernatant (surface-bound) and the cell pellet
(internalized) using a gamma counter.

2. In Vivo Studies (Xenograft Mouse Model)
e Animal Model:

o Male immunodeficient mice (e.g., BALB/c nude or SCID).

o Subcutaneously implant PSMA-positive prostate cancer cells (e.g., LNCaP) in the flank.
 Biodistribution Study:

o Once tumors reach a specified size, inject a cohort of mice with a defined activity of 177Lu-
Pocuvotide satetraxetan via tail vein.

o At various time points post-injection (e.g., 1, 4, 24, 48, 72 hours), euthanize a subset of

mice.
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o Harvest tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle,
bone, etc.).

o Weigh the tissues and measure the radioactivity in each sample using a gamma counter to
determine the percentage of injected dose per gram (%ID/g).

e Tumor Efficacy Study:
o Establish tumor-bearing mice as described above.
o Randomize mice into treatment and control groups.

o Administer a therapeutic dose of ’’Lu-Pocuvotide satetraxetan to the treatment group.
The control group receives a vehicle control.

o Monitor tumor volume and body weight regularly.

o At the end of the study, euthanize the animals and perform histological analysis of tumors
and major organs.

Clinical Trial Protocol (Phase I/l mCRPC)

The following is a summary of the protocol for the Phase I/l clinical trial of Pocuvotide
satetraxetan.[3][4][5]

1. Patient Population

o Metastatic castration-resistant prostate cancer (NCRPC) patients.

e Previous treatment with at least one androgen-receptor—pathway inhibitor and docetaxel.
» PSMA-positive lesions confirmed by a preceding PET scan.

2. Study Design

e Phase | (Dose Escalation):

o A 3+3 dose-escalation design to determine the MTD and DLTs.
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o Initial doses evaluated were 5.55 GBq and 7.40 GBq.

e Phase Il (Cohort Expansion):
o Enroll additional patients at the MTD to further evaluate safety and efficacy.
3. Treatment Regimen
« Intravenous administration of 1’’Lu-Pocuvotide satetraxetan.
e Up to 6 cycles administered every 6 weeks.
4. Endpoints
e Primary: Safety, tolerability, MTD, and DLTSs.

e Secondary: Dosimetry, and anti-tumor activity (PSA response, objective response rate
according to RECIST v1.1).

Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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